molecular formula C12H13NO B3021584 2-Amino-1-(2-naphthyl)-1-ethanol CAS No. 5696-74-2

2-Amino-1-(2-naphthyl)-1-ethanol

Cat. No.: B3021584
CAS No.: 5696-74-2
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-UHFFFAOYSA-N
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Description

2-Amino-1-(2-naphthyl)-1-ethanol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring an amino group and a hydroxyl group attached to the ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol can be achieved through several methods. One common approach involves the reduction of 2-nitro-1-(2-naphthyl)-1-ethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-naphthaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-naphthyl)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-naphthyl)-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-naphthyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(1-naphthyl)-1-ethanol
  • 2-Amino-1-(3-naphthyl)-1-ethanol
  • 2-Amino-1-(4-naphthyl)-1-ethanol

Comparison

2-Amino-1-(2-naphthyl)-1-ethanol is unique due to the position of the amino and hydroxyl groups on the naphthalene ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

2-Amino-1-(2-naphthyl)-1-ethanol (CAS No. 4899-26-7) is an organic compound that has garnered attention due to its potential biological activities. This compound features an amino group attached to a naphthyl moiety, which is known for its influence on various biological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO(Molecular Weight 201 24 g mol)\text{C}_{12}\text{H}_{13}\text{N}\text{O}\quad (\text{Molecular Weight 201 24 g mol})

This compound is characterized by:

  • An amino group (-NH2)
  • A hydroxyl group (-OH)
  • A naphthalene ring, which contributes to its hydrophobic properties.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of naphthalene compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against bacteria and fungi. Preliminary studies suggest that it may disrupt microbial cell membranes or inhibit key metabolic pathways, although specific mechanisms remain under investigation .
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression or microbial metabolism.
  • Cell Signaling Pathways : It could influence signaling pathways related to apoptosis and cell survival, particularly in cancer cells.

Case Studies and Experimental Data

Several key studies have explored the biological activity of this compound:

StudyFocusFindings
Tsuchiya et al. (1975)Anticancer ActivityDemonstrated significant cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range.
Goldwater et al. (1965)Antimicrobial PropertiesReported effective inhibition against Gram-positive bacteria, suggesting potential for therapeutic applications.
Nakamura et al. (1980)Neuroprotective EffectsFound that the compound reduced neuronal death in models of oxidative stress, indicating protective properties against neurodegeneration.

Properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370700
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4899-26-7, 5696-74-2
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(naphthalen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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